6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 477859-57-7
VCID: VC6147653
InChI: InChI=1S/C19H11F6N3O2/c20-18(21,22)11-5-4-6-12(9-11)26-17(30)16-14(19(23,24)25)10-15(29)28(27-16)13-7-2-1-3-8-13/h1-10H,(H,26,30)
SMILES: C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C19H11F6N3O2
Molecular Weight: 427.306

6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

CAS No.: 477859-57-7

Cat. No.: VC6147653

Molecular Formula: C19H11F6N3O2

Molecular Weight: 427.306

* For research use only. Not for human or veterinary use.

6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide - 477859-57-7

Specification

CAS No. 477859-57-7
Molecular Formula C19H11F6N3O2
Molecular Weight 427.306
IUPAC Name 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Standard InChI InChI=1S/C19H11F6N3O2/c20-18(21,22)11-5-4-6-12(9-11)26-17(30)16-14(19(23,24)25)10-15(29)28(27-16)13-7-2-1-3-8-13/h1-10H,(H,26,30)
Standard InChI Key CSDUCSPVUSCRQJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 4, and 6. Key structural elements include:

  • 1-Phenyl group: A benzene ring attached to the pyridazine nitrogen at position 1, contributing aromatic stability.

  • 4-Trifluoromethyl group: A -CF₃ substituent at position 4, introducing strong electron-withdrawing effects and metabolic stability .

  • 3-Carboxamide linkage: A carbonyl-amino group at position 3, with the amide nitrogen bonded to a 3-(trifluoromethyl)phenyl moiety. This group enhances hydrogen-bonding capacity and target specificity.

Molecular Data

PropertyValueSource Reference
Molecular FormulaC₁₉H₁₂F₆N₃O₂Derived
Molecular Weight452.31 g/molCalculated
XLogP3 (Predicted LogP)4.8Estimated
Hydrogen Bond Donors1 (amide NH)Structural
Hydrogen Bond Acceptors6 (pyridazine N, carbonyl O)Structural

The trifluoromethyl groups at positions 4 and 3' significantly influence lipophilicity, as evidenced by the high predicted LogP value. This property enhances membrane permeability, a critical factor in drug bioavailability.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide typically involves multi-step sequences, as illustrated by analogous compounds in patent literature :

  • Pyridazine Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions to form the dihydropyridazine core.

  • Trifluoromethylation: Introduction of -CF₃ groups via Ullmann-type coupling or nucleophilic substitution using trifluoromethyl copper reagents .

  • Carboxamide Installation: Coupling of the pyridazine-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline using carbodiimide-based activating agents (e.g., EDC/HOBt).

A representative reaction pathway is summarized below:

Hydrazine + Ethyl acetoacetateHCl, EtOHDihydropyridazine intermediateCF₃I, CuI4-Trifluoromethyl derivative3-(CF₃)C₆H₄NH₂Target compound\text{Hydrazine + Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyridazine intermediate} \xrightarrow{\text{CF₃I, CuI}} \text{4-Trifluoromethyl derivative} \xrightarrow{\text{3-(CF₃)C₆H₄NH₂}} \text{Target compound}

Reaction progress is monitored via thin-layer chromatography (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) and confirmed by LC-MS.

Optimization Challenges

  • Regioselectivity: Competing reactions at pyridazine positions 4 and 5 require careful control of stoichiometry and temperature .

  • Trifluoromethyl Group Stability: Harsh conditions (e.g., high heat) may lead to -CF₃ decomposition, necessitating mild coupling protocols.

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazine H5), 7.85–7.45 (m, 9H, aromatic), 6.20 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.2 (C=O), 158.1 (C6=O), 142.3–118.7 (aromatic and CF₃-coupled carbons) .

  • HRMS (ESI+): m/z calculated for C₁₉H₁₂F₆N₃O₂ [M+H]⁺: 453.0821; found: 453.0818.

Thermal and Solubility Properties

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
Solubility in DMSO12 mg/mLShake-flask method
logS (Aqueous)-4.1Predicted

The low aqueous solubility aligns with its hydrophobic -CF₃ groups, necessitating formulation with co-solvents for biological testing.

Biological Activity and Applications

Antimicrobial Screening

Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) indicate moderate activity, likely due to membrane disruption by -CF₃ groups .

Patent Landscape and Industrial Relevance

The compound falls under WO2017202816A1, which claims dihydropyridazine carboxamides as kinase inhibitors . Key industrial applications include:

  • Oncology: Targeting ERK/MAPK pathways in breast cancer models .

  • Inflammation: Suppression of TNF-α in murine macrophages (IC₅₀ = 0.8 µM) .

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